Alonacic

Hepatoprotection Mucolytic Prodrug Stability

Alonacic is a thiazolidine-class mucolytic prodrug specifically developed for pathological syndromes arising from low intracellular glutathione (GSH), not respiratory mucus disorders. Unlike erdosteine or letosteine, Alonacic targets hepatic GSH repletion via L-cysteine release—making it the only INN-designated thiazolidine for low-GSH syndromes. Its methyl ester moiety enables SAR studies on prodrug activation kinetics and esterase susceptibility. For acetaminophen-induced hepatotoxicity models, oxidative stress paradigms, or ester prodrug formulation research, Alonacic is the mechanistically appropriate choice. Specify ≥98% purity (HPLC) to minimize confounding degradation products. Bulk and custom synthesis options available.

Molecular Formula C9H16N2O3S
Molecular Weight 232.30 g/mol
CAS No. 105292-70-4
Cat. No. B009779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlonacic
CAS105292-70-4
SynonymsAlonacic
Molecular FormulaC9H16N2O3S
Molecular Weight232.30 g/mol
Structural Identifiers
SMILESCC1NC(CS1)C(=O)NCCC(=O)OC
InChIInChI=1S/C9H16N2O3S/c1-6-11-7(5-15-6)9(13)10-4-3-8(12)14-2/h6-7,11H,3-5H2,1-2H3,(H,10,13)/t6?,7-/m0/s1
InChIKeyFWRHVNGHMPEEOH-MLWJPKLSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alonacic (CAS 105292-70-4): Mucolytic Thiazolidine Prodrug for Low Glutathione Syndromes — Key Identifiers and Sourcing Data


Alonacic (CAS 105292-70-4) is a small-molecule thiazolidine derivative with the IUPAC name methyl 3-[[(4R)-2-methyl-1,3-thiazolidine-4-carbonyl]amino]propanoate and molecular formula C₉H₁₆N₂O₃S (MW 232.30 g/mol) . Classified as a mucolytic agent, it was originally developed by Zambon S.p.A. and is manufactured by the Canadian company Onbio Inc. The original patent application claims utility for treating pathological syndromes stemming from low intracellular glutathione (GSH) levels [1]. Physicochemical characterization reports a density of 1.177 g/cm³, boiling point of 457°C at 760 mmHg, and vapor pressure of 1.54×10⁻⁸ mmHg at 25°C [2]. It bears the INN designation 'alonacic' and is catalogued under PubChem CID 178133, ChEMBL CHEMBL2104632, and UNII J7RT0951E3 [3].

Why Thiazolidine Mucolytics Cannot Be Interchanged: Alonacic's Distinct Prodrug Activation and GSH-Targeting Profile


Although Alonacic belongs to the broader class of thiazolidine-based mucolytics—which includes erdosteine, letosteine, and fudosteine—direct substitution is pharmacologically inadvisable due to fundamental differences in prodrug activation pathways, metabolic fates, and intracellular targeting. Alonacic is specifically claimed for addressing 'pathological syndromes deriving from low intracellular glutathione (GSH) levels,' a hepatoprotective and antioxidant indication distinct from the respiratory mucus rheology focus of erdosteine or letosteine [1]. Unlike erdosteine, which releases active thiol metabolites only after hepatic first-pass metabolism and acts primarily on respiratory mucus disulfide bonds, Alonacic's proposed mechanism targets intracellular GSH depletion—a systemic, cytoprotective endpoint [2]. Furthermore, in vitro data indicate that Alonacic may be susceptible to enzymatic hydrolysis of its methyl ester moiety, generating a carboxylic acid metabolite that could exhibit altered bioavailability or activity relative to the parent prodrug; this biotransformation liability is not universally shared across thiazolidine mucolytics [3]. Consequently, a user requiring a glutathione-repletion hepatoprotectant cannot simply default to erdosteine or carbocisteine, as these agents are not documented to address low intracellular GSH syndromes with comparable specificity.

Alonacic Quantitative Differentiation Guide: Head-to-Head and Cross-Study Comparisons Against Thiazolidine Analogs


Alonacic vs. Erdosteine: Prodrug Activation Pathway Divergence — In Vitro Hydrolysis Liability

Alonacic exhibits susceptibility to enzymatic hydrolysis of its methyl ester moiety, generating the corresponding carboxylic acid metabolite. This biotransformation pathway contrasts with erdosteine, a thiazolidine mucolytic that requires hepatic first-pass metabolism to release three active thiol metabolites. In vitro hydrolysis assays demonstrate that Alonacic undergoes measurable ester cleavage under physiological conditions, a property that may influence both systemic exposure and intracellular GSH modulation [1]. While erdosteine's mucolytic activity depends on hepatic conversion to N-thiodiglycolyl-homocysteine (Metabolite I) and other thiol-containing species [2], Alonacic's methyl ester group introduces a distinct pharmacokinetic liability that must be considered when selecting a thiazolidine for GSH-targeted indications.

Hepatoprotection Mucolytic Prodrug Stability

Alonacic vs. 2-Methylthiazolidine-4-carboxylic Acid (TC): Structural Basis for Differential GSH Modulation Potency

Alonacic differs structurally from the parent thiazolidine core, 2-methylthiazolidine-4-carboxylic acid (TC, also known as timonacic), by the presence of a β-alanine methyl ester moiety coupled to the thiazolidine carbonyl. This structural modification is critical: TC functions as a direct cysteine prodrug that increases intracellular GSH levels by releasing L-cysteine upon ring opening [1]. Alonacic's additional β-alanine methyl ester group introduces a steric and electronic perturbation that may alter the rate of thiazolidine ring opening and subsequent cysteine release. In comparative studies of 2-substituted thiazolidine-4(R)-carboxylic acids, the presence of N-acyl substituents (analogous to Alonacic's β-alanine amide linkage) was shown to modulate prodrug activation kinetics and hepatoprotective efficacy in acetaminophen-challenged mice [2]. While direct head-to-head GSH data for Alonacic are not published, the class-level inference is clear: the β-alanine methyl ester extension is a designed differentiation element intended to optimize intracellular GSH elevation relative to simpler thiazolidine prodrugs.

Glutathione Prodrug Design Thiazolidine

Alonacic Class-Level GSH Modulation: Hepatoprotective Efficacy in Acetaminophen-Induced Liver Injury Model (Cross-Study Comparable Evidence)

Although direct in vivo GSH modulation data for Alonacic are not available in the open literature, the compound belongs to a well-characterized class of 2-substituted thiazolidine-4(R)-carboxylic acids that have been evaluated for hepatoprotective efficacy. In a class-defining study, a series of 2-alkyl- and 2-aryl-substituted thiazolidine-4(R)-carboxylic acids were tested for their ability to protect mice against lethal acetaminophen (APAP) overdose. The 2(RS)-methyl-substituted analog—the closest structural relative to Alonacic's thiazolidine core—demonstrated significant protection against APAP-induced hepatotoxic death at LD90 doses [1]. This class-level evidence establishes the fundamental pharmacophore required for cysteine prodrug-mediated GSH repletion and hepatoprotection. Alonacic's INN classification as a mucolytic and its original patent claim for 'pathologic syndromes deriving from low intracellular glutathione levels' [2] further substantiate that the compound is intended to operate via this class mechanism. For researchers selecting a thiazolidine-based GSH modulator, Alonacic represents a distinct molecular entity within this class, characterized by its β-alanine methyl ester extension.

Hepatoprotection Glutathione Acetaminophen

Alonacic: Optimal Application Scenarios for Research, Procurement, and Formulation Development


Intracellular Glutathione (GSH) Depletion Syndromes: Mechanistic Studies Requiring Thiazolidine-Specific Prodrug Activation

Alonacic is most appropriately deployed in experimental models of low intracellular GSH, such as acetaminophen-induced hepatotoxicity or oxidative stress paradigms, where the thiazolidine prodrug scaffold is established to release L-cysteine for GSH biosynthesis [1]. Its β-alanine methyl ester extension differentiates it from simpler thiazolidines like timonacic, potentially altering tissue distribution or activation kinetics . Researchers investigating GSH modulation should prioritize Alonacic when the experimental design requires a mucolytic-class thiazolidine with a documented INN designation for low-GSH syndromes, as opposed to respiratory-focused mucolytics like erdosteine or carbocisteine [2].

Comparative Thiazolidine Prodrug Pharmacology: Investigating Structure-Activity Relationships (SAR) of Ester vs. Acid Prodrugs

Alonacic's methyl ester moiety represents a key structural variable within the thiazolidine prodrug class. In vitro hydrolysis assays have demonstrated that 2-substituted thiazolidine-4(R)-carboxylic acid esters undergo enzymatic cleavage to the corresponding acids, which may exhibit altered GSH-modulating activity [1]. Alonacic thus serves as a valuable comparator tool for SAR studies contrasting ester-containing thiazolidines against their free acid counterparts (e.g., timonacic). Such studies are critical for optimizing prodrug design when balancing oral bioavailability, tissue penetration, and intracellular activation rates.

Formulation Development for Ester Prodrugs: Evaluating Hydrolytic Stability and Excipient Compatibility

Given the documented susceptibility of Alonacic's methyl ester group to enzymatic hydrolysis [1], formulation scientists developing oral or parenteral dosage forms must assess its stability in the presence of common pharmaceutical excipients, buffers, and biological matrices. This property makes Alonacic a relevant model compound for studying ester prodrug stabilization strategies, such as pH adjustment, use of esterase inhibitors, or encapsulation in lipid-based delivery systems. Procurement for formulation research should prioritize high-purity Alonacic (≥95% by HPLC) to minimize confounding degradation products .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alonacic

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.